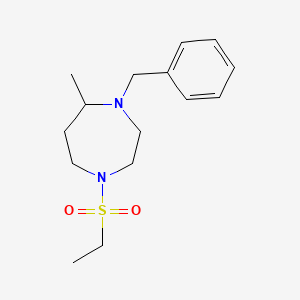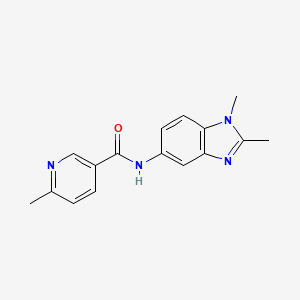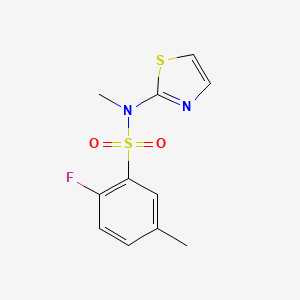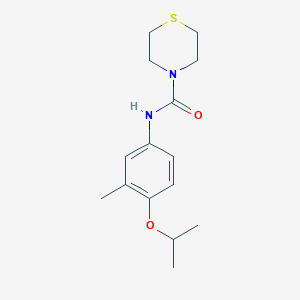
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide, also known as PNU-74654, is a small molecule inhibitor of the DNA damage response enzyme ataxia-telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in maintaining genomic stability by responding to DNA damage and replication stress. The inhibition of ATR kinase has been shown to sensitize cancer cells to DNA damaging agents, making it a promising target for cancer therapy.
作用机制
ATR kinase is activated in response to DNA damage and replication stress, and plays a crucial role in maintaining genomic stability by regulating the DNA damage response pathway. ATR kinase phosphorylates various downstream targets, including checkpoint kinase 1 (CHK1), which in turn leads to cell cycle arrest and DNA repair. N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide inhibits ATR kinase activity, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to induce DNA damage and cell death in cancer cells, both in vitro and in vivo. In addition, N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to enhance the efficacy of DNA damaging agents, such as cisplatin and gemcitabine, in various cancer models. However, the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues have not been extensively studied.
实验室实验的优点和局限性
One of the advantages of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide is its specificity for ATR kinase, which makes it a useful tool for studying the DNA damage response pathway. In addition, N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to enhance the efficacy of DNA damaging agents, making it a potential therapeutic agent for the treatment of various types of cancer. However, the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues have not been extensively studied, and its toxicity profile and pharmacokinetics are not well understood.
未来方向
Future research on N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide could focus on its potential as a therapeutic agent for the treatment of various types of cancer, including those that are resistant to conventional chemotherapy. In addition, further studies could investigate the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues, and its toxicity profile and pharmacokinetics. Finally, the development of more potent and selective ATR kinase inhibitors could lead to the discovery of new cancer therapies.
合成方法
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of 3-methyl-4-propan-2-yloxyaniline with thiomorpholine-4-carboxylic acid, followed by the addition of various reagents to form the final product.
科学研究应用
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been extensively studied in preclinical cancer models, and has shown promise as a potential therapeutic agent for the treatment of various types of cancer. In vitro studies have demonstrated that N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide inhibits ATR kinase activity, leading to the accumulation of DNA damage and cell death. In vivo studies have shown that N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide enhances the efficacy of DNA damaging agents, such as cisplatin and gemcitabine, in various cancer models.
属性
IUPAC Name |
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11(2)19-14-5-4-13(10-12(14)3)16-15(18)17-6-8-20-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTGWEACVKEZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCSCC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

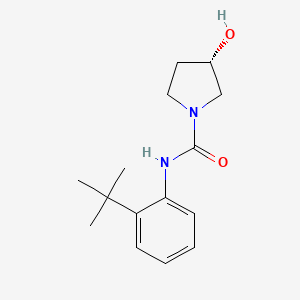
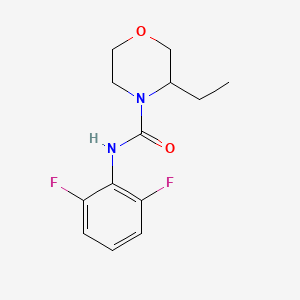
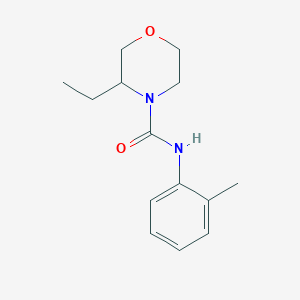
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)
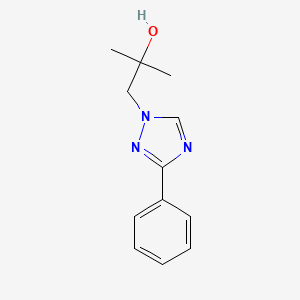
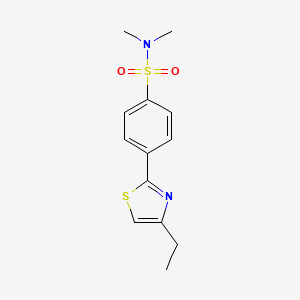
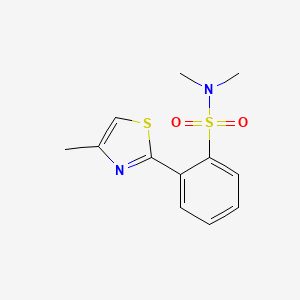
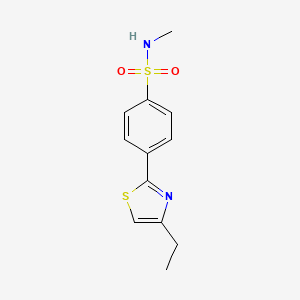
![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)
![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
